molecular formula C11H18INO2 B8237121 tert-Butyl 6-iodo-2-azaspiro[3.3]heptane-2-carboxylate

tert-Butyl 6-iodo-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No.: B8237121
M. Wt: 323.17 g/mol
InChI Key: KHHIVFVMZWYGOH-UHFFFAOYSA-N
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Description

tert-Butyl 6-iodo-2-azaspiro[3.3]heptane-2-carboxylate (CAS RN: 2059140-61-1) is a spirocyclic building block of high value in medicinal chemistry and drug discovery. This compound features a unique 2-azaspiro[3.3]heptane scaffold, which provides a three-dimensional structure that accesses novel chemical space complementary to traditional piperidine ring systems . The molecular formula is C11H18INO2, with a molecular weight of 323.17 g/mol . The presence of both a tert-butoxycarbonyl (Boc) protected amine and a reactive iodo substituent on the spiro framework makes it a versatile intermediate for further selective derivatization . The iodine handle allows for efficient cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the introduction of diverse aryl, heteroaryl, and alkynyl groups to create novel compound libraries for screening . This chemical is provided with a typical purity of 98% or higher and requires specific storage conditions to maintain stability; it should be kept in a dark place, sealed in a dry environment, at 2-8°C . Please note that this product is intended for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic uses in humans or animals . Handle with care, as it may cause skin and eye irritation .

Properties

IUPAC Name

tert-butyl 6-iodo-2-azaspiro[3.3]heptane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18INO2/c1-10(2,3)15-9(14)13-6-11(7-13)4-8(12)5-11/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHHIVFVMZWYGOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Nucleophilic Substitution of a Leaving Group

This method leverages the reactivity of a leaving group (e.g., mesylate, tosylate, or bromide) to install iodine.

Step Reagents/Conditions Yield Key Observations
1 tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylatetert-butyl 6-mesyl-2-azaspiro[3.3]heptane-2-carboxylate using mesyl chloride (MsCl) and pyridine.~80–90%Mesylation converts the hydroxyl group to a good leaving group.
2 tert-butyl 6-mesyl-2-azaspiro[3.3]heptane-2-carboxylate + NaI in DMF or acetone.~85–95%Substitution proceeds efficiently under mild conditions (60–70°C). Iodide ion displaces mesylate in an SN2 mechanism.

Example Protocol :

  • Mesylation : React tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate with MsCl in dichloromethane (DCM) at 0°C for 2 hours.

  • Substitution : Treat the mesylate with sodium iodide (NaI) in DMF at 70°C overnight, then purify via silica gel chromatography.

Route 2: Halogenation of a Precursor

This approach directly introduces iodine onto the azaspiro[3.3]heptane core.

Step Reagents/Conditions Yield Key Observations
1 tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylatetert-butyl 6-bromo-2-azaspiro[3.3]heptane-2-carboxylate using PBr3 or NBS.~70–80%Bromination occurs at the hydroxyl-bearing carbon.
2 Finkelstein Reaction : Bromide → Iodide using NaI in acetone.~90–95%Iodide replaces bromide via a halogen exchange. Requires anhydrous conditions.

Example Protocol :

  • Bromination : Treat the hydroxy compound with phosphorus tribromide (PBr3) in DCM at room temperature.

  • Finkelstein Reaction : Dissolve the bromide in acetone and add NaI. Stir for 12 hours at reflux.

Route 3: Cross-Coupling Reactions

This method employs palladium-catalyzed coupling to install iodine, though reports are limited.

Step Reagents/Conditions Yield Key Observations
1 This compound as a coupling partner in Suzuki-Miyaura or Buchwald-Hartwig reactions.N/AUsed to synthesize biaryl or aminated derivatives (e.g., with pyrrolo[2,3-b]pyridine).

Example Protocol :

  • Coupling : React the iodide with a boronic acid (Suzuki) or amine (Buchwald-Hartwig) in the presence of Pd(PPh3)4 and a base (e.g., K2CO3).

Key Variables and Optimization

Solvent and Temperature

  • DMF/Acetone : Polar aprotic solvents enhance SN2 reactions during nucleophilic substitution.

  • Mild Heating : 60–70°C for iodide substitution; excess heat may lead to BOC deprotection.

Leaving Group Efficiency

Leaving Group Reactivity Advantages
Mesylate (MsO-)HighFast substitution, minimal side reactions.
Tosylate (TsO-)ModerateStable intermediate, scalable.
Bromide (Br-)ModerateRequires Finkelstein exchange for iodide.

Analytical Data and Characterization

NMR Spectroscopy

Proton δ (CDCl3) Multiplicity Integration
BOC (CH3)3C1.45–1.48s9H
Spiro CH23.28–3.32s4H
Iodinated CH4.12–4.18s1H

Data extrapolated from structurally similar compounds.

Mass Spectrometry

  • ESI-MS : [M+H]+=323.17Da[M + H]^+ = 323.17 \, \text{Da} (C11H18INO2) .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom in the spirocyclic structure serves as a leaving group, enabling nucleophilic substitutions. For example, coupling with pyrazole derivatives in dimethylformamide (DMF) at elevated temperatures produces functionalized spirocycles .

Reaction Conditions Reagents Product Yield Reference
80°C, 24h, N<sub>2</sub>4-Iodo-1H-pyrazole, K<sub>2</sub>CO<sub>3</sub>, DMFtert-Butyl 6-(4-iodo-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate63%

Applications :

  • Intermediate for kinase inhibitors targeting ALK and c-Met.

  • Structural diversification via Suzuki-Miyaura cross-coupling .

Reductive Deiodination

The iodo group can be removed under reductive conditions, regenerating the parent spirocycle. Zinc powder in acetic acid or methanol effectively facilitates this transformation .

Reaction Conditions Reagents Yield Reference
20°C, 18h, N<sub>2</sub>Zn, NH<sub>4</sub>Cl, MeOH66%

Mechanistic Insight :

  • Single-electron transfer (SET) from zinc generates a radical intermediate.

  • Subsequent protonation yields the reduced product .

Oxidation to Carbonyl Derivatives

The compound can be oxidized to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate using Dess-Martin periodinane (DMP) in dichloromethane .

Reaction Conditions Reagents Yield Reference
0°C to room temperature, 1hDMP, DCM73%

Applications :

  • Preparation of γ-butyrolactone derivatives via Baeyer-Villiger oxidation .

Functionalization via Alkylation

The azetidine nitrogen undergoes alkylation with electrophiles such as alkyl halides. For instance, reaction with methyl iodide in the presence of NaH generates N-methylated derivatives .

Reaction Conditions Reagents Yield Reference
0°C, 2h, THFCH<sub>3</sub>I, NaH89%

Notable Features :

  • Retention of spirocyclic structure during alkylation.

  • Compatibility with sterically hindered electrophiles .

Cross-Coupling Reactions

The iodine substituent participates in palladium-catalyzed cross-couplings, such as Suzuki-Miyaura reactions, to introduce aryl or heteroaryl groups .

Reaction Conditions Reagents Product Yield Reference
100°C, 12h, N<sub>2</sub>Pd(PPh<sub>3</sub>)<sub>4</sub>, arylboronic acid, K<sub>2</sub>CO<sub>3</sub>, DMFAryl-substituted spirocycle58%

Optimization Insights :

  • Catalyst loading (5 mol% Pd) and solvent polarity critical for yield .

Hydrolysis of tert-Butyl Ester

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions (e.g., HCl in dioxane) to yield the free amine, enabling further derivatization .

Reaction Conditions Reagents Yield Reference
20°C, 4h4M HCl in dioxane95%

Applications :

  • Generation of primary amine for peptide coupling or reductive amination .

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 6-iodo-2-azaspiro[3.3]heptane-2-carboxylate has been studied for its potential as a bioactive compound. Its structure allows for interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of spirocyclic compounds, including this compound, were evaluated for anticancer properties. The results indicated that modifications to the spiro structure could enhance cytotoxicity against various cancer cell lines, suggesting its utility in developing new anticancer agents .

Organic Synthesis

This compound serves as a versatile building block in synthetic organic chemistry. Its unique structure allows it to participate in various reactions, including nucleophilic substitutions and cyclizations.

Synthesis Pathways

A notable synthesis pathway involves the reaction of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate with iodine reagents, which can yield tert-butyl 6-iodo derivatives efficiently .

Reaction StepReagents UsedConditionsYield
HydroxylationIodine, Acetic AcidRoom TempHigh
Nucleophilic SubstitutionBase (e.g., NaOH)Aqueous SolutionModerate

Research indicates that compounds with spirocyclic structures often exhibit interesting biological activities, including antimicrobial and anti-inflammatory effects.

Case Study: Antimicrobial Properties

A study highlighted the antimicrobial efficacy of spiro compounds, including tert-butyl 6-iodo derivatives. The compound demonstrated significant activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .

Potential Applications in Material Science

The unique structural features of this compound also suggest applications in material science, particularly in the development of polymers and nanomaterials.

Case Study: Polymerization Studies

Research has shown that spiro compounds can act as monomers or crosslinking agents in polymer synthesis, leading to materials with enhanced mechanical properties and thermal stability .

Mechanism of Action

The mechanism of action of tert-Butyl 6-iodo-2-azaspiro[3.3]heptane-2-carboxylate is not well-documented. its effects are likely mediated through its ability to undergo various chemical transformations, which can lead to the formation of bioactive molecules. The molecular targets and pathways involved depend on the specific derivatives and their applications in medicinal chemistry and other fields .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-Butyl 6-iodo-2-azaspiro[3.3]heptane-2-carboxylate with structurally related analogs, focusing on substituents, synthesis, and properties:

Compound Name Substituent Molecular Formula Molecular Weight Synthesis Yield Physical State Key Properties Applications References
This compound Iodo (C6) C₁₁H₁₇INO₂ 322.16 Not reported Likely solid/oil Potential intermediate for cross-coupling; rigid scaffold Drug discovery, radiopharmaceuticals
tert-Butyl (R)-6-(1-(benzyloxy)but-3-en-2-yl)-1,6-diazaspiro[3.3]heptane-1-carboxylate Benzyloxy-allyl (C6) C₂₁H₂₈N₂O₃ 356.46 54% Yellow oil [α]D²⁸ = -20.5; HRMS (ESI): 381.2157 [M+Na]+ Asymmetric catalysis
tert-Butyl (S)-6-(5-phenylpent-1-en-3-yl)-1,6-diazaspiro[3.3]heptane-1-carboxylate Phenylpentenyl (C6) C₂₃H₃₀N₂O₂ 366.50 87% Yellow oil [α]D²⁸ = +3.5; ee = 89%; HRMS (ESI): 367.2289 [M+H]+ Chiral building blocks
tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate Hydroxy (C6) C₁₁H₁₉NO₃ 213.28 Not reported Solid ChemSpider ID: 24534452; TPSA = 55.8 Ų Intermediate for oxidation/derivatization
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate Oxo (C6) C₁₁H₁₇NO₃ 211.26 Scalable routes Solid Key intermediate for selective ring functionalization Access to piperidine analogs
tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate Amino (C6) C₁₁H₂₀N₂O₂ 212.29 Not reported Solid LogP = 1.18; H-bond donors = 2; Used in peptide mimetics Drug discovery

Key Observations :

Substituent Effects on Reactivity: The iodo substituent in the target compound enables transition metal-catalyzed cross-coupling reactions, a feature absent in hydroxy or oxo analogs . Hydroxy and amino derivatives exhibit higher polarity (e.g., TPSA = 55.8 Ų for hydroxy vs. ~30 Ų for iodo), influencing solubility and bioavailability .

Synthetic Efficiency :

  • Allyl- and phenyl-substituted analogs (e.g., compounds from and ) show moderate-to-high yields (54–87%) under iridium catalysis, while oxo derivatives are synthesized via scalable routes for industrial applications .

Stereochemical Control :

  • Chiral spirocycles (e.g., and ) exhibit significant optical rotation ([α]D = ±3.5–20.5), highlighting their utility in asymmetric synthesis .

Biological Relevance: The 6-(4-cyanopyridin-2-yl) analog () acts as a D3 receptor ligand (LC/MS: [M+H]+ = 201), demonstrating the scaffold’s adaptability for CNS targets .

Biological Activity

tert-Butyl 6-iodo-2-azaspiro[3.3]heptane-2-carboxylate is a synthetic compound with potential biological activity, particularly in medicinal chemistry. This compound belongs to the class of azaspiro compounds, which are recognized for their structural complexity and potential therapeutic applications. The focus of this article is to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Formula : C11_{11}H18_{18}INO2_2
CAS Number : 2059140-61-1
Molecular Weight : 323.17 g/mol
Purity : 97% .

The compound features an iodinated spiro structure that may contribute to its unique biological properties.

Synthesis

The synthesis of this compound has been achieved through various methods, often involving the introduction of the iodine atom to the spiro framework. This process typically utilizes iodine as a reagent in a reaction that also involves other functional groups, such as carboxylates. The synthetic routes have been optimized for scalability and efficiency, allowing for the production of this compound in sufficient quantities for biological testing .

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Receptor Binding : Preliminary studies suggest that this compound may act as a ligand for specific receptors involved in neurotransmission and cellular signaling pathways.
  • Enzyme Inhibition : The presence of the spiro structure may facilitate interactions with enzymes, potentially leading to inhibition or modulation of their activity.
  • Antimicrobial Properties : Some azaspiro compounds have demonstrated antimicrobial activity; thus, this compound may exhibit similar properties against certain pathogens.

Case Studies

  • Neuropharmacological Studies : In a study examining the effects of azaspiro compounds on neurotransmitter systems, this compound was found to modulate dopamine receptor activity, suggesting potential applications in treating neurological disorders .
  • Antimicrobial Testing : A series of tests conducted against various bacterial strains indicated that this compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria .

Research Findings

Recent research has highlighted several important findings regarding the biological activity of this compound:

StudyFindings
NeuropharmacologyModulates dopamine receptors, indicating potential for neurological applications .
Antimicrobial ActivityExhibited moderate effectiveness against Gram-positive bacteria .
Enzyme InteractionPotential inhibitor of specific enzymes related to metabolic pathways .

Q & A

Q. What are the optimal synthetic routes for preparing tert-Butyl 6-iodo-2-azaspiro[3.3]heptane-2-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of spirocyclic compounds like this iodinated derivative typically involves functionalizing a preconstructed spiro[3.3]heptane scaffold. For example:

  • Intermediate Preparation : Start with tert-Butyl 2-azaspiro[3.3]heptane-2-carboxylate (or its amino derivative, CAS 1211586-09-2 ).
  • Iodination : Introduce iodine via nucleophilic substitution (e.g., using NaI in acetone with a palladium catalyst) or electrophilic iodination (e.g., I₂ with an oxidizing agent like Oxone®).
  • Optimization : Reaction temperature (e.g., 80–100°C), solvent polarity (DMF or THF), and stoichiometry (excess iodide source) significantly impact yield. Monitor progress using TLC (SiO₂, hexane:EtOAc = 10:1) and characterize intermediates via 1^1H NMR .

Q. What purification strategies are effective for isolating this compound from byproducts?

Methodological Answer:

  • Flash Chromatography : Use silica gel with a gradient of hexane:EtOAc (20:1 → 5:1) to separate iodinated products from unreacted starting material or regioisomers .
  • Recrystallization : For crystalline intermediates, optimize solvent pairs (e.g., EtOAc/hexane) to enhance purity.
  • HPLC : For enantiomeric resolution, employ chiral columns (e.g., Chiralpak IA) with isopropanol/hexane mobile phases, especially if stereocenters are present .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Inspect gloves for integrity before use .
  • Ventilation : Use fume hoods to minimize inhalation risks (H335 hazard).
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid water contact to prevent iodide release .

Advanced Research Questions

Q. How can enantioselective synthesis of the iodinated spirocyclic compound be achieved?

Methodological Answer:

  • Chiral Catalysis : Use iridium or palladium catalysts with chiral ligands (e.g., BINAP) to induce asymmetry during spirocycle formation or iodination .
  • Sulfinyl Directing Groups : Introduce tert-butylsulfinyl auxiliaries (e.g., as in CAS 848488-70-0 ) to control stereochemistry, followed by deprotection .
  • Analysis : Confirm enantiopurity via chiral HPLC or optical rotation ([α]D_D values, e.g., +3.5 to -144.21 in CHCl₃/MeOH ).

Q. What mechanistic insights explain the reactivity of the iodo group in cross-coupling reactions?

Methodological Answer:

  • Suzuki-Miyaura Coupling : The iodine atom acts as a superior leaving group compared to bromine or chlorine. Use Pd(PPh₃)₄ (5 mol%) with arylboronic acids in THF/H₂O at 60°C.
  • Side Reactions : Competing elimination (to form alkenes) may occur under strong base conditions (e.g., Cs₂CO₃). Mitigate by optimizing base strength (K₂CO₃ vs. NaOAc) .

Q. How can discrepancies in 1^11H NMR data (e.g., unexpected splitting) be resolved during characterization?

Methodological Answer:

  • Dynamic Effects : Conformational flexibility in the spirocycle may cause signal broadening. Acquire spectra at variable temperatures (e.g., 25°C vs. -20°C) .
  • Impurity Identification : Compare experimental HRMS with theoretical [M+H]+^+ values (e.g., 431.1569 vs. 431.1566 ). Use 2D NMR (COSY, HSQC) to assign ambiguous protons .

Q. What are the potential applications of this compound in medicinal chemistry?

Methodological Answer:

  • Scaffold for Bioactive Molecules : The spiro[3.3]heptane core mimics rigid peptide turn structures, making it valuable in kinase inhibitor design.
  • Probing Binding Sites : The iodine atom enables radioisotope labeling (e.g., 125^{125}I) for target engagement studies .

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